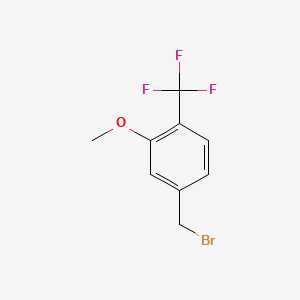

3-Methoxy-4-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 3-Methoxy-4-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVUCILNTIWNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Methoxy-4-(trifluoromethyl)benzyl bromide, identified by its CAS Number 853367-87-0, is a highly functionalized aromatic building block of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its strategic combination of a reactive benzylic bromide, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group makes it a valuable reagent for introducing unique physicochemical properties into target molecules.

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, applications, and safe handling of 3-Methoxy-4-(trifluoromethyl)benzyl bromide, serving as a technical resource for professionals engaged in the synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 853367-87-0 | [1] |

| Molecular Formula | C₉H₈BrF₃O | [1][2] |

| Molecular Weight | 269.06 g/mol | [1][2] |

| Physical Form | Fused solid | [2] |

| Purity | Typically ≥98% | [2] |

| InChI Key | MUVUCILNTIWNQL-UHFFFAOYSA-N | [1] |

Note: Specific properties like melting point and boiling point are not widely reported for this specific isomer. However, the related isomer 4-Methoxy-3-(trifluoromethyl)benzyl bromide has a reported melting point of 75-79°C.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl bromides typically follows one of two primary pathways: the bromination of a corresponding benzyl alcohol or the radical bromination of a toluene precursor.

Pathway A: Bromination of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol

This is a common and reliable method for preparing benzyl bromides from their corresponding alcohols. The hydroxyl group is a poor leaving group and must first be activated.

Mechanism: The reaction often proceeds via the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The lone pair on the alcohol's oxygen atom attacks the electrophilic phosphorus or sulfur atom, leading to the formation of a good leaving group. A subsequent SN2 attack by the bromide ion on the benzylic carbon displaces the activated hydroxyl group, yielding the final product. The choice of a non-protic solvent like diethyl ether or dichloromethane is crucial to prevent unwanted side reactions.

Pathway B: Radical Bromination of 3-Methoxy-4-(trifluoromethyl)toluene

This approach involves the free-radical bromination of the corresponding toluene derivative at the benzylic position.

Mechanism: This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-Bromosuccinimide (NBS). The initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with either Br₂ (formed in situ from NBS) or NBS itself to propagate the chain and form the desired benzyl bromide. The electron-withdrawing trifluoromethyl group can influence the stability of the benzylic radical and the overall reaction kinetics.

Reactivity and Synthetic Utility

3-Methoxy-4-(trifluoromethyl)benzyl bromide is an excellent electrophile for SN2 reactions. The bromide is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack. This reactivity is central to its utility as a benzylating agent.

-

Role of the Bromide: As a halogen, bromide is a stable anion and therefore an effective leaving group, facilitating nucleophilic substitution reactions.

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This makes it a versatile tool for elaborating molecular structures.

-

Protecting Group Chemistry: The resulting benzyl ether or benzyl amine can serve as a stable protecting group for hydroxyl or amino functionalities, which can often be cleaved under specific hydrogenolysis conditions.

Applications in Medicinal Chemistry

While specific examples citing the direct use of 3-Methoxy-4-(trifluoromethyl)benzyl bromide in publicly accessible literature are limited, its structural motifs are highly relevant to drug discovery. Its isomers and related analogs are key intermediates in the synthesis of various drug candidates. The strategic placement of the methoxy and trifluoromethyl groups allows for fine-tuning of a molecule's electronic and steric properties, which is critical for optimizing drug-target interactions and pharmacokinetic profiles.

For instance, related compounds like 4-(trifluoromethyl)benzyl bromide are used to synthesize antiviral agents and inhibitors of enzymes such as hepatitis C virus NS5B polymerase.[5] The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Experimental Protocol: General Procedure for O-Benzylation

This protocol provides a self-validating, step-by-step methodology for a typical O-alkylation reaction using 3-Methoxy-4-(trifluoromethyl)benzyl bromide.

Objective: To couple an alcohol (R-OH) with 3-Methoxy-4-(trifluoromethyl)benzyl bromide.

Materials:

-

Alcohol (1.0 eq)

-

3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF. Stir the solution until the alcohol is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Causality: K₂CO₃ is a mild base used to deprotonate the alcohol, forming the alkoxide nucleophile in situ. Its heterogeneity requires efficient stirring.

-

Electrophile Addition: Add 3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.1 eq) to the stirring suspension.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). Self-Validation: Compare the reaction mixture to spots of the starting materials. The reaction is complete upon the disappearance of the limiting reagent (typically the alcohol) and the appearance of a new, less polar product spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x). Causality: The aqueous washes remove the DMF solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylated product.

Safety, Handling, and Storage

Substituted benzyl bromides are lachrymatory and corrosive. Strict adherence to safety protocols is mandatory.

-

Hazard Identification: Causes severe skin burns and eye damage.[6] Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Handling: Avoid inhalation of dust or vapors.[6][7] Prevent contact with skin and eyes. Ensure good ventilation. Eyewash stations and safety showers must be readily available.[7]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[7]

References

-

Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Cheméo. Available from: [Link]

-

The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

-

An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent Office. Available from: [Link]

Sources

- 1. 3-Methoxy-4-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxy-4-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. usbio.net [usbio.net]

- 6. rsc.org [rsc.org]

- 7. 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide | 2091746-23-3 [m.chemicalbook.com]

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzyl bromide: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Methoxy-4-(trifluoromethyl)benzyl bromide, a fluorinated organic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, drug development, and synthetic organic chemistry. We will delve into its chemical properties, a detailed plausible synthesis pathway with experimental protocols, its anticipated reactivity, and its potential applications, all grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group (-CF3) is particularly valued for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] 3-Methoxy-4-(trifluoromethyl)benzyl bromide emerges as a valuable building block, offering a reactive handle—the benzyl bromide—for its conjugation to a wide array of molecular frameworks, thereby introducing the desirable 3-methoxy-4-(trifluoromethyl)phenyl moiety.

Section 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methoxy-4-(trifluoromethyl)benzyl bromide is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃O | [3] |

| Molecular Weight | 269.06 g/mol | [3] |

| CAS Number | 853367-87-0 | |

| Appearance | Fused solid | [3] |

| Purity | Typically ≥98% | [3] |

Section 2: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide.

Step 1: Reduction of 3-Methoxy-4-(trifluoromethyl)benzoic acid to 3-Methoxy-4-(trifluoromethyl)benzyl alcohol

The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-Methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, approx. 1.5 eq) or a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5 eq) in anhydrous THF via the dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of water at 0 °C, followed by 15% aqueous NaOH and then more water. Filter the resulting precipitate and wash it with THF.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-Methoxy-4-(trifluoromethyl)benzyl alcohol can be purified by silica gel column chromatography.

Step 2: Bromination of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol

The conversion of the benzyl alcohol to the corresponding benzyl bromide is the final step. This can be achieved using various brominating agents.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the purified 3-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Addition of Brominating Agent: Cool the solution to 0 °C. Slowly add phosphorus tribromide (PBr₃, approx. 0.5 eq) dropwise. Alternatively, a mixture of carbon tetrabromide (CBr₄, 1.5 eq) and triphenylphosphine (PPh₃, 1.5 eq) can be used.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 15-20 minutes. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-4-(trifluoromethyl)benzyl bromide. Further purification can be achieved by column chromatography if necessary.

Section 3: Reactivity and Handling

Chemical Reactivity

3-Methoxy-4-(trifluoromethyl)benzyl bromide is a primary benzylic halide. Such compounds are known to be reactive electrophiles in nucleophilic substitution reactions. The reactivity is enhanced by the stability of the potential benzylic carbocation intermediate, which is stabilized by resonance with the benzene ring. Therefore, it is expected to readily undergo both SN1 and SN2 reactions depending on the reaction conditions.

-

SN2 Reactions: With strong, non-bulky nucleophiles in aprotic polar solvents, an SN2 mechanism is likely to predominate.[4]

-

SN1 Reactions: In the presence of weaker nucleophiles and protic solvents, an SN1 pathway via a resonance-stabilized benzylic carbocation becomes more favorable.

Caption: Mechanistic pathways for nucleophilic substitution of 3-Methoxy-4-(trifluoromethyl)benzyl bromide.

Safety and Handling

Based on the safety data for isomeric and related benzyl bromides, 3-Methoxy-4-(trifluoromethyl)benzyl bromide should be handled with caution.[5][6][7]

-

Hazards: Likely to be corrosive and cause severe skin burns and eye damage. It may also be a lachrymator (causes tearing).[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.

Section 4: Applications in Drug Discovery and Development

The primary utility of 3-Methoxy-4-(trifluoromethyl)benzyl bromide lies in its role as a versatile intermediate for the synthesis of novel pharmaceutical agents. The trifluoromethyl group is a bioisostere for a methyl or chloro group and can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the high electronegativity of the -CF3 group can modulate the pKa of nearby functional groups and influence binding interactions with target proteins.

The methoxy group can also play a crucial role in directing molecular interactions and influencing solubility. This building block can be used to introduce the 3-methoxy-4-(trifluoromethyl)benzyl moiety into various molecular scaffolds to explore structure-activity relationships (SAR) and optimize lead compounds.

Caption: Role of 3-Methoxy-4-(trifluoromethyl)benzyl bromide in drug development.

Conclusion

3-Methoxy-4-(trifluoromethyl)benzyl bromide is a strategically important synthetic intermediate for the pharmaceutical and agrochemical industries. Its well-defined reactivity as a benzyl bromide, combined with the beneficial properties conferred by the trifluoromethyl and methoxy substituents, makes it a valuable tool for the synthesis of novel and improved chemical entities. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further exploration of its potential in various research and development endeavors. As with all reactive chemical intermediates, appropriate safety precautions must be strictly adhered to during its handling and use.

References

-

The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Meza-Aviña, M. E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Trifluoromethyl group. (2023, December 29). In Wikipedia. Retrieved from [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora. Retrieved from [Link]

-

Lack of Enhanced Reactivity of α-Nucleophiles in the SN2 Reactions of Benzyl Bromides and Small α-Effect. (n.d.). Journal of the Korean Chemical Society. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]

-

Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved from [Link]

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025, August 7). ResearchGate. Retrieved from [Link]

- Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. (n.d.). Google Patents.

-

3-Methoxy-4-(trifluoromethyl)benzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

3-Fluoro-4-(trifluoromethyl)benzyl bromide - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

3-methoxy-4-(trifluoromethyl)benzoic acid (C9H7F3O3). (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzyl bromide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxy-4-(trifluoromethyl)benzyl bromide, a specialized reagent with significant potential in organic synthesis, particularly within the realms of medicinal chemistry and drug development. While specific literature on this exact isomer is limited, this document synthesizes established chemical principles and data from closely related analogues to offer a robust working knowledge of its properties, synthesis, reactivity, and safe handling.

Core Molecular Attributes and Physicochemical Properties

3-Methoxy-4-(trifluoromethyl)benzyl bromide, with the CAS number 853367-87-0, is a halogenated aromatic ether. Its structure is characterized by a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a bromomethyl group. The interplay of these functional groups dictates its chemical behavior and utility.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. This electronic pull can enhance the reactivity of the benzylic bromide in certain reactions. The methoxy (-OCH3) group, conversely, is an electron-donating group. Their relative positions on the aromatic ring create a specific electronic environment that modulates the reactivity of the benzylic C-Br bond.

Table 1: Physicochemical Properties of 3-Methoxy-4-(trifluoromethyl)benzyl bromide

| Property | Value | Source(s) |

| CAS Number | 853367-87-0 | Supplier Data |

| Molecular Formula | C₉H₈BrF₃O | Supplier Data |

| Molecular Weight | 269.06 g/mol | Supplier Data |

| Physical Form | Fused solid | Supplier Data |

| Purity | Typically ≥98% | Supplier Data |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide is via the free-radical bromination of its precursor, 3-methoxy-4-(trifluoromethyl)toluene. This reaction is a cornerstone of industrial organic synthesis for the production of benzylic bromides.

Experimental Protocol: Free-Radical Bromination

This protocol is a generalized procedure based on well-established methods for the synthesis of substituted benzyl bromides.[1][2] Researchers should optimize conditions for their specific setup.

Materials:

-

3-Methoxy-4-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-4-(trifluoromethyl)toluene and the inert solvent.

-

Add N-Bromosuccinimide (1.05 equivalents) to the solution.

-

Add a catalytic amount of the radical initiator (e.g., AIBN, 0.02 equivalents).

-

Purge the flask with an inert gas.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final product.

Causality in Experimental Choices:

-

NBS as Brominating Agent: NBS is used to maintain a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic aromatic substitution.[1]

-

Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.

-

Inert Solvent: A non-polar, inert solvent like carbon tetrachloride is traditionally used as it does not interfere with the radical mechanism. However, due to its toxicity, alternative solvents are often sought.

Reactivity Profile and Applications in Synthesis

The primary utility of 3-Methoxy-4-(trifluoromethyl)benzyl bromide lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of a potential benzylic carbocation intermediate in an Sₙ1 pathway.

Key Applications:

-

Introduction of a Trifluoromethylated Benzyl Moiety: This compound is an excellent reagent for introducing the 3-methoxy-4-(trifluoromethyl)benzyl group into a target molecule. This is particularly relevant in medicinal chemistry, where the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

-

Synthesis of Heterocyclic Compounds: It can be used as a building block for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.

-

Protecting Group Chemistry: While less common than other benzyl bromides, it could potentially be used to introduce a protecting group that can be cleaved under specific conditions.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | Aromatic protons (3H) in the δ 6.8-7.5 ppm range with characteristic splitting patterns. A singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm. | Based on typical chemical shifts for substituted benzenes. |

| ¹³C NMR | Aromatic carbons in the δ 110-160 ppm range. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The benzylic carbon (-CH₂Br) will be in the δ 30-35 ppm range. The methoxy carbon (-OCH₃) will be around δ 55-60 ppm. | Based on known substituent effects on aromatic chemical shifts. |

| IR | C-H stretching (aromatic) ~3030 cm⁻¹. C=C stretching (aromatic) in the 1450-1600 cm⁻¹ range. Strong C-F stretching bands in the 1100-1350 cm⁻¹ region. C-O stretching (ether) around 1250 cm⁻¹. C-Br stretching in the 600-700 cm⁻¹ range.[3][4][5][6] | Characteristic vibrational frequencies for the functional groups present.[3][4][5][6] |

| Mass Spec. | Molecular ion peaks (M⁺ and M+2) with approximately equal intensity, characteristic of a bromine-containing compound. A prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺, likely forming a stable benzylic cation.[7][8] | Typical fragmentation pattern for benzyl bromides.[7][8] |

Safety, Handling, and Storage

Substituted benzyl bromides are generally classified as lachrymators and are corrosive.[9][10] Appropriate personal protective equipment (PPE) is essential when handling this compound.

Table 3: Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[9][10] |

| Inhalation | Avoid inhaling dust or vapors. In case of inhalation, move to fresh air.[9][10] |

| Skin and Eye Contact | Corrosive. Causes severe skin burns and eye damage. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] |

| Ingestion | Do not ingest. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.[9][10] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

Conclusion

3-Methoxy-4-(trifluoromethyl)benzyl bromide is a valuable synthetic intermediate for the introduction of a specifically functionalized aromatic moiety. Its utility is primarily driven by the reactivity of the benzylic bromide in nucleophilic substitution reactions, modulated by the electronic effects of the methoxy and trifluoromethyl substituents. While detailed experimental data for this specific isomer is not abundant in the public domain, a strong understanding of its properties and reactivity can be extrapolated from the well-established chemistry of related compounds. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize this reagent in their synthetic endeavors.

References

(No specific citable references for the synthesis or detailed properties of 3-Methoxy-4-(trifluoromethyl)benzyl bromide were found in the provided search results. The references below pertain to general principles and related compounds.)

- Benchchem. (2025). A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide).

- ChemicalBook. Benzyl bromide(100-39-0) MS spectrum.

- Hunt, I. University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.

- UCLA. Illustrated Glossary of Organic Chemistry - Fragment ion.

- ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

- Thermo Fisher Scientific. (2025, September 15).

- ResearchGate.

- Semantic Scholar.

- Sigma-Aldrich. (2025, April 30).

- The Royal Society of Chemistry. (2013).

- ECHEMI. 3-(Trifluoromethoxy)

- Benchchem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- ResearchGate.

- Khan Academy.

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205.

- Supporting Inform

- Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. (n.d.).

- Sigma-Aldrich. (2024, September 6).

- SciEngine.

- Synquest Labs. 2-Methoxy-4-(trifluoromethyl)benzyl bromide.

- Master Organic Chemistry. (2013, November 25).

- Westfield State University.

- Free-radical bromination of p-toluic acid. An experiment in organic chemistry. (1971, July 1).

- OpenStax. (2023, September 20). 15.

- OpenStax. (n.d.). 15.

- SciSpace. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.

- Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.

- UCLA.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. scispace.com [scispace.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 8. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

A Comprehensive Safety and Handling Guide for 3-Methoxy-4-(trifluoromethyl)benzyl Bromide

Introduction: 3-Methoxy-4-(trifluoromethyl)benzyl bromide (CAS No. 853367-87-0) is a fluorinated organic compound that serves as a highly reactive building block in medicinal and materials science research.[1][2] Its structure, featuring a benzylic bromide, makes it an effective alkylating agent for introducing the 3-methoxy-4-(trifluoromethyl)benzyl moiety into target molecules.[2] However, the same chemical features that make this compound synthetically useful also render it significantly hazardous. This guide provides an in-depth, technically-grounded framework for the safe handling, use, and disposal of this reagent, designed for researchers and drug development professionals. As a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, this whitepaper synthesizes data from closely related structural analogs to establish a robust safety protocol. This approach is predicated on the consistent hazard profile of substituted benzyl bromides, which are known to be corrosive, lachrymatory, and potent irritants.

Section 1: Hazard Identification and Analysis

The primary threat posed by 3-Methoxy-4-(trifluoromethyl)benzyl bromide and its analogs stems from the electrophilic nature of the benzylic carbon, which readily undergoes nucleophilic substitution reactions. This reactivity is not limited to synthetic substrates; it extends to biological nucleophiles, such as water, amines, and thiols present in human tissue (skin, eyes, and mucous membranes), leading to cellular damage. This mechanism is the root cause of its corrosive and irritant properties.[3]

The compound is a potent lachrymator, meaning it rapidly causes irritation to the eyes, leading to tearing, pain, and redness.[4][5] Based on data from analogous compounds, it should be treated as a substance that causes severe skin burns and serious eye damage.[6] Inhalation may lead to severe irritation of the respiratory tract, and ingestion can cause burns to the gastrointestinal system.[4][7]

Table 1: Synthesized GHS Hazard and Precautionary Statements (Based on data from structural analogs)

| Category | Code | Statement | Source(s) |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [6] |

| H335 | May cause respiratory irritation. | [3][8] | |

| H227 | Combustible liquid. | [8] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [6] |

| P264 | Wash skin thoroughly after handling. | [5][8] | |

| P271 | Use only outdoors or in a well-ventilated area. | [7][8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6][8] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [5][9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] | |

| P310 | Immediately call a POISON CENTER or doctor. | [5] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] | |

| P405 | Store locked up. | [6][9] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5][9] |

Section 2: Physicochemical Properties and Reactivity

Understanding the physical and chemical properties of a reagent is fundamental to its safe handling.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃O | [1][10] |

| Molecular Weight | 269.06 g/mol | [1][10] |

| Appearance | Off-white to light yellow solid (Analog) | [10] |

| Boiling Point | 82-84 °C @ 10 mmHg (Analog: 4-(Trifluoromethoxy)benzyl bromide) | |

| Density | ~1.594 g/cm³ @ 25 °C (Analog: 4-(Trifluoromethoxy)benzyl bromide) | [9] |

| Flash Point | 94 °C (201.2 °F) - closed cup (Analog: 4-(Trifluoromethoxy)benzyl bromide) |

Reactivity and Stability:

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry, inert atmosphere) but is highly reactive with certain substances.[3][9]

-

Conditions to Avoid: Moisture, strong heating, and sources of ignition.[5][9] The compound is moisture-sensitive and will hydrolyze, likely releasing hydrobromic acid.

-

Incompatible Materials: Strong oxidizing agents and strong bases will react vigorously and should be strictly avoided.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, hydrogen fluoride, and hydrogen bromide.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, prioritizing engineering controls over personal reliance on PPE, is essential. This is known as the Hierarchy of Controls.

Engineering Controls: The First Line of Defense The causality for mandating robust engineering controls is the compound's high reactivity and corrosive, lachrymatory nature.

-

Chemical Fume Hood: All handling of 3-Methoxy-4-(trifluoromethyl)benzyl bromide, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood with a tested face velocity.[3][5] This is non-negotiable.

-

Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the work area.[3] This equipment must be tested regularly.

Personal Protective Equipment (PPE): The Last Line of Defense PPE is not a substitute for good engineering controls but is critical for protecting against accidental splashes or unforeseen exposures.

-

Eye and Face Protection: Due to the severe eye damage risk, both chemical splash goggles and a full-face shield are required.[3]

-

Skin Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[3]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Consult the glove manufacturer's resistance chart. Always inspect gloves before use and change them immediately if contact with the reagent is suspected.[3]

-

Respiratory Protection: In normal use within a functioning fume hood, respiratory protection is not required. However, for spill cleanup or in situations with potential for exposure, a full-facepiece respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) is necessary.[3]

Caption: Hierarchy of Controls for safe chemical handling.

Section 4: Safe Handling and Experimental Protocol

A self-validating protocol ensures that safety is integrated into every step of the experimental workflow.

Step-by-Step Handling Protocol:

-

Pre-Experiment Safety Check:

-

Verify the chemical fume hood has a current certification sticker.

-

Ensure the work area is clear of clutter and incompatible materials.

-

Confirm the location of the nearest fire extinguisher, safety shower, and eyewash station.

-

Assemble a spill kit containing an inert absorbent (e.g., vermiculite or sand), a neutralizing agent (e.g., sodium bicarbonate for acid decomposition products), and a sealed container for waste.

-

-

Reagent Handling and Aliquoting:

-

Don all required PPE before entering the lab.

-

Place the reagent container, a tared, sealable vial, and necessary utensils (spatula, etc.) inside the chemical fume hood.

-

As the compound is moisture-sensitive, minimize time the container is open.[9] For highly sensitive reactions, consider handling under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Carefully transfer the desired amount of the solid to the tared vial.

-

Securely close both the main reagent bottle and the vial.

-

-

Reaction Addition:

-

If adding as a solid, do so in portions to control the reaction rate.

-

If adding as a solution, dissolve the reagent in a suitable, dry solvent within the fume hood. Use a syringe or cannula for a controlled, dropwise addition to the reaction vessel.

-

-

Post-Reaction Workup and Decontamination:

-

Quench the reaction mixture with a suitable reagent to neutralize any unreacted benzyl bromide before removal from the fume hood.

-

Decontaminate all glassware that was in contact with the reagent by rinsing with a suitable solvent, followed by a base wash (e.g., dilute sodium bicarbonate solution) to neutralize acidic residues, and then a final wash.

-

-

Waste Management:

-

All solid and liquid waste containing 3-Methoxy-4-(trifluoromethyl)benzyl bromide must be collected in a clearly labeled, sealed, halogenated organic waste container.

-

Never pour this waste down the drain.[9]

-

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if ingestion is suspected). Seek immediate medical attention.[4][5][6]

-

Skin Contact: Do not delay. Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[5][7]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[6][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spill Response Protocol The appropriate response depends on the scale of the spill.

Caption: Workflow for the proper disposal of hazardous chemical waste.

References

-

Material Safety Data Sheet Benzyl bromide MSDS . Science Lab.

-

SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide . Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Benzyl bromide . Sigma-Aldrich.

-

3-Fluoro-4-(trifluoromethyl)benzyl bromide - SAFETY DATA SHEET . Thermo Fisher Scientific.

-

3-(Trifluoromethoxy)benzyl bromide SDS, 159689-88-0 Safety Data Sheets . ECHEMI.

-

SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide . Sigma-Aldrich.

-

2-Methoxy-4-(trifluoromethyl)benzyl bromide - Safety Data Sheet . Synquest Labs.

-

4-(Trifluoromethyl)benzyl Bromide Safety Information . Tokyo Chemical Industry Co., Ltd.

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes . Journal of the American Chemical Society.

-

4-(Trifluoromethoxy)benzyl bromide 97% . Sigma-Aldrich.

-

Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) . Cheméo.

-

3-Methoxy-4-(trifluoromethyl)benzyl bromide . CymitQuimica.

-

The Crucial Role of 4-(Trifluoromethyl)benzyl Bromide in Modern Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.

-

Specifications of 4-Methoxy-3-(trifluoromethyl)benzyl bromide . Capot Chemical.

-

SAFETY DATA SHEET - 3-(Trifluoromethyl)benzyl Bromide . TCI Chemicals.

-

3,5-Bis(trifluoromethyl)benzyl bromide . PubChem.

-

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide . ChemicalBook.

-

3-Methoxy-4-(trifluoromethyl)benzyl bromide . Sigma-Aldrich.

Sources

- 1. 3-Methoxy-4-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. capotchem.com [capotchem.com]

reactivity of 3-Methoxy-4-(trifluoromethyl)benzyl bromide

An In-Depth Technical Guide to the Reactivity and Synthetic Applications of 3-Methoxy-4-(trifluoromethyl)benzyl Bromide

Executive Summary

3-Methoxy-4-(trifluoromethyl)benzyl bromide (CAS No: 853367-87-0) is a highly functionalized benzylating agent of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a moderately electron-donating methoxy group and a powerfully electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's core reactivity, focusing on the interplay of its substituents and their influence on reaction mechanisms. We will explore its behavior in nucleophilic substitutions, organometallic transformations, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just theoretical understanding but also field-proven experimental protocols and safety guidelines.

Structural Analysis and Physicochemical Properties

The is fundamentally dictated by the electronic properties of its substituents and the inherent nature of the benzylic bromide functional group.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 853367-87-0[1] |

| Molecular Formula | C₉H₈BrF₃O[1] |

| Molecular Weight | 269.07 g/mol [1] |

| Appearance | Typically a solid or oil |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether) |

Electronic and Steric Influences

The benzylic carbon is the primary electrophilic site due to the C-Br bond's polarity and the bromide ion's stability as a leaving group. The aromatic substituents modulate this reactivity:

-

Trifluoromethyl Group (-CF₃): Positioned para to the benzylic carbon, this group exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly destabilizes the formation of a positive charge on the benzylic carbon, making a carbocation intermediate highly unfavorable. Consequently, reaction pathways proceeding through an Sₙ1 mechanism are strongly disfavored.

-

Methoxy Group (-OCH₃): Located meta to the benzylic carbon, the methoxy group's influence is less direct. While it is an electron-donating group through resonance (+R effect), this effect primarily influences the ortho and para positions and does not directly stabilize the meta-benzylic position. Its inductive (-I) effect is weaker and secondary to the dominant influence of the -CF₃ group.

-

Benzylic Position: As a primary bromide, the benzylic carbon is sterically unhindered, leaving it highly accessible to attack by nucleophiles.

This combination of a sterically accessible primary halide and strong electronic destabilization of the potential carbocation intermediate dictates that the predominant reaction pathway for this molecule is the Sₙ2 mechanism .

Caption: Key electronic and steric factors governing reactivity.

Core Reactivity Profile

The molecule's utility stems from its predictable reactivity as a potent electrophile in Sₙ2 reactions.

Nucleophilic Substitution Reactions

This is the most common and synthetically valuable transformation for 3-methoxy-4-(trifluoromethyl)benzyl bromide. It readily reacts with a wide array of soft and hard nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.[2][3]

-

N-Alkylation: Primary and secondary amines, anilines, and amides react efficiently to form the corresponding benzylamines.

-

O-Alkylation: Alcohols and phenols are alkylated to produce benzyl ethers.

-

S-Alkylation: Thiols are converted to thioethers.

-

C-Alkylation: Carbon nucleophiles, such as cyanide or enolates, can be used to form new C-C bonds.

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Experimental Protocol 1: General Procedure for N-Alkylation with a Secondary Amine

This protocol describes a typical procedure for the synthesis of a tertiary amine.

Materials:

-

3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Secondary amine (e.g., Morpholine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Add acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the benzyl bromide).

-

In a separate vial, dissolve 3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.0 eq) in a minimal amount of acetonitrile.

-

Add the benzyl bromide solution dropwise to the stirring amine suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting benzyl bromide is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts, rinsing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by silica gel column chromatography if necessary.

Causality: The use of a base like K₂CO₃ is crucial to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

Formation of Organometallic Reagents

The compound can be converted into its corresponding Grignard reagent, a powerful carbon nucleophile and strong base.

Causality: The formation of a Grignard reagent requires a scrupulously anhydrous environment.[4][5] Any trace of water will protonate and destroy the highly basic reagent. Diethyl ether or THF are used as solvents because they are aprotic and can solvate the magnesium ion, stabilizing the Grignard reagent. A common side reaction is Wurtz coupling, where the formed Grignard reagent attacks an unreacted molecule of benzyl bromide.[6] This is minimized by slow addition of the bromide to the magnesium turnings.

Experimental Protocol 2: Preparation of 3-Methoxy-4-(trifluoromethyl)benzylmagnesium Bromide

Materials:

-

Magnesium turnings (1.5 eq)

-

3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Iodine (a single crystal)

Procedure:

-

Strictly Anhydrous Conditions: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Place magnesium turnings (1.5 eq) and a small crystal of iodine into a flame-dried, three-neck round-bottom flask equipped with a condenser, dropping funnel, and inert gas inlet.

-

Gently heat the flask with a heat gun until violet iodine vapors are observed. This step activates the magnesium surface. Cool to room temperature.

-

Add a small portion of anhydrous ether via syringe.

-

Dissolve 3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous ether and load it into the dropping funnel.

-

Add a small amount (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion. The resulting dark, cloudy solution is the Grignard reagent and should be used immediately in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

While direct nucleophilic substitution is more common, this benzyl bromide can also participate in sp³-sp² cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form diarylmethane structures.

Causality: Unlike traditional Suzuki couplings of aryl halides, the mechanism for benzylic halides involves a Pd(0)/Pd(II) catalytic cycle at an sp³-hybridized carbon. The choice of a palladium precatalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base is critical for achieving good yields and preventing side reactions like homocoupling or reduction.[7]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

-

3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (5 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene

-

Degassed water

Procedure:

-

To an oven-dried Schlenk flask, add the arylboronic acid (1.5 eq), base (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add anhydrous dioxane (or toluene) via syringe, followed by a small amount of degassed water (often a 10:1 solvent:water ratio).

-

Add 3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.0 eq) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Safety and Handling

Benzyl bromides are potent lachrymators and corrosive agents. Proper personal protective equipment (PPE) and handling procedures are mandatory.[8][9][10][11]

Table 2: Required Personal Protective Equipment (PPE)

| Protection | Specification |

| Eye/Face | Tightly fitting safety goggles and a face shield.[8][10] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body | Flame-retardant lab coat.[8] |

| Respiratory | Use only in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[8][10] |

Handling Procedures:

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[10]

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow hydrolysis from atmospheric moisture.

-

Avoidance: Do not breathe vapors or dust. Avoid contact with skin, eyes, and clothing.[8][10]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[8][9][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

-

Conclusion

3-Methoxy-4-(trifluoromethyl)benzyl bromide is a versatile and reactive building block. Its behavior is dominated by the electrophilic nature of the benzylic carbon, which is sterically accessible and electronically primed for Sₙ2 reactions. The powerful electron-withdrawing effect of the para-trifluoromethyl group effectively shuts down Sₙ1 pathways, leading to predictable and clean nucleophilic substitution chemistry. While it can be engaged in more complex organometallic and cross-coupling reactions, its primary utility lies in its role as a robust benzylating agent for introducing the synthetically valuable 3-methoxy-4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. A thorough understanding of its reactivity, coupled with stringent safety protocols, allows researchers to effectively leverage this reagent in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Available from: [Link]

-

ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available from: [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

-

ResearchGate. Solvent screening of benzyl bromide Grignard reaction. Available from: [Link]

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Available from: [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. Available from: [Link]

-

Discourse. Give reasons for the following: Grignard reagent should be prepared under anhydrous conditions. Available from: [Link]

Sources

- 1. 3-Methoxy-4-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Give reasons for the following: Grignard reagent should be prepared under anhydrous conditions - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Methoxy-4-(trifluoromethyl)benzyl bromide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of 3-Methoxy-4-(trifluoromethyl)benzyl bromide. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the molecule's behavior in various solvent systems, empowering researchers to make informed decisions in experimental design, from synthesis and purification to formulation and screening.

Introduction: The Molecular Architecture and Its Implications

3-Methoxy-4-(trifluoromethyl)benzyl bromide is a highly functionalized organic molecule with significant potential as a building block in medicinal chemistry and materials science. Its structure is characterized by three key moieties: a benzyl bromide group, a methoxy group, and a trifluoromethyl (CF3) group.

The benzyl bromide moiety provides a reactive site, making the compound an excellent electrophile for alkylation reactions, allowing for its incorporation into larger, more complex molecular scaffolds.[1] The methoxy group acts as an electron-donating group, influencing the electronic properties of the aromatic ring.

Most notably, the trifluoromethyl (CF3) group is a critical component in modern drug design.[2] Its inclusion in a molecule can significantly enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity (which can improve membrane permeability), and improve binding affinity to target proteins.[1][3] Understanding the solubility of this intermediate is therefore a prerequisite for its effective use, impacting reaction kinetics, the choice of purification methods like crystallization, and the preparation of stock solutions for biological screening.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like."[4][5] The structure of 3-Methoxy-4-(trifluoromethyl)benzyl bromide—possessing both a polar ether group and a large, non-polar trifluoromethylated aromatic system—suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃O | [6][7] |

| Molecular Weight | 269.06 g/mol | [6][7][8] |

| Appearance | Fused solid / Off-white to light yellow solid | [7][8] |

Based on its hybrid polarity, we can predict its general solubility behavior:

-

High Solubility is expected in moderately polar to non-polar aprotic solvents that can engage with both the polar and non-polar regions of the molecule. This includes solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF). Structural analogs show good solubility in these common organic solvents.[9]

-

Moderate Solubility might be found in less polar solvents such as toluene or diethyl ether, and in more polar aprotic solvents like acetone or acetonitrile, where one type of interaction (polar or non-polar) may dominate.

-

Low to Insoluble behavior is predicted in highly polar protic solvents like water and in very non-polar aliphatic hydrocarbon solvents like hexane. The molecule lacks strong hydrogen bond donating capabilities, and its overall lipophilicity, enhanced by the CF3 group, makes it poorly soluble in water.[9][10]

Logical Framework for Solubility Assessment

The following diagram illustrates the decision-making process for selecting an appropriate solvent based on the compound's structural features.

Caption: Logical flow for predicting solvent compatibility.

Qualitative Solubility Data (Predicted)

While specific quantitative data for 3-Methoxy-4-(trifluoromethyl)benzyl bromide is not widely published, the table below provides a predictive guide based on its structure and data from close structural analogs. Researchers should verify these predictions experimentally for their specific application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | High | Excellent balance for the molecule's polarity. |

| Chloroform | High | Similar to DCM. | |

| Ethers | Tetrahydrofuran (THF) | High | Polar ether functionality solvates the methoxy group well. |

| Diethyl Ether | Moderate | Lower polarity may slightly reduce solvating power compared to THF. | |

| Esters | Ethyl Acetate | High | Good balance of polarity and hydrogen bond accepting capability. |

| Aprotic Polar | Acetonitrile (ACN) | Moderate | High polarity may be less compatible with the lipophilic part of the molecule. |

| Acetone | Moderate | Similar to ACN. | |

| Dimethylformamide (DMF) | High | Highly effective polar aprotic solvent, though may be difficult to remove. | |

| Aromatic | Toluene | Moderate | Primarily interacts with the non-polar aromatic system. |

| Alcohols (Protic) | Methanol / Ethanol | Moderate to Low | Potential for reaction with benzyl bromide over time. Hydrogen bonding network is not ideal. |

| Hydrocarbons | Hexane / Heptane | Low / Insoluble | Too non-polar; cannot effectively solvate the polar methoxy group. |

| Aqueous (Protic) | Water | Insoluble | High polarity and strong hydrogen bonding network excludes the lipophilic molecule.[9] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a reliable and widely accepted technique.[5]

Objective

To determine the saturation solubility of 3-Methoxy-4-(trifluoromethyl)benzyl bromide in a selected organic solvent at a controlled temperature.

Materials & Equipment

-

3-Methoxy-4-(trifluoromethyl)benzyl bromide (≥98% purity)

-

Selected solvent (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Safety Precautions

Benzyl bromides are lachrymatory and corrosive. All handling must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.[11][12][13][14]

Step-by-Step Methodology

-

Preparation: Add an excess amount of 3-Methoxy-4-(trifluoromethyl)benzyl bromide to a glass vial. The goal is to have undissolved solid present even after equilibration.

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the key stages of the quantitative solubility determination process.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

3-Methoxy-4-(trifluoromethyl)benzyl bromide is a compound of intermediate polarity, exhibiting good solubility in common aprotic organic solvents like dichloromethane and ethyl acetate, and poor solubility in highly polar or non-polar solvents like water and hexane. The provided predictive data serves as a strong starting point for experimental design, while the detailed protocol for quantitative analysis offers a robust framework for generating precise, application-specific solubility data. Adherence to rigorous experimental technique and safety protocols is paramount for achieving reliable results and ensuring operator safety.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

4-Methoxy-3-(trifluoromethyl)benzyl bromide. (n.d.). LabSolutions. Retrieved from [Link]

-

The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). (n.d.). Cheméo. Retrieved from [Link]

-

SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]

-

3-Fluoro-4-(trifluoromethyl)benzyl bromide - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

4-Methoxybenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

-

Specifications of 4-Methoxy-3-(trifluoromethyl)benzyl bromide. (n.d.). Capot Chemical. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-Methoxy-3-(trifluoromethyl)benzyl bromide. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

3-Methoxy-4-(trifluoromethyl)benzyl bromide - CAS:853367-87-0. (n.d.). 北京欣恒研科技有限公司. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. 3-Methoxy-4-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 7. 3-Methoxy-4-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 8. capotchem.com [capotchem.com]

- 9. Page loading... [guidechem.com]

- 10. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

The Strategic Synthesis and Application of 3-Methoxy-4-(trifluoromethyl)benzyl bromide in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a molecule. 3-Methoxy-4-(trifluoromethyl)benzyl bromide has emerged as a critical chemical intermediate that enables the seamless introduction of this valuable moiety into a diverse range of complex organic compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Methoxy-4-(trifluoromethyl)benzyl bromide, with a particular focus on its utility in the development of targeted therapeutics. While the formal "discovery" of this compound is not extensively documented as a singular event, its value has been realized through its application in the synthesis of biologically active molecules, demonstrating its importance as a versatile building block in the drug discovery arsenal.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methoxy-4-(trifluoromethyl)benzyl bromide is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 853367-87-0 | [1] |

| Molecular Formula | C₉H₈BrF₃O | [1] |

| Molecular Weight | 269.06 g/mol | [1] |

| Appearance | Fused solid | [2] |

| Purity | Typically ≥95-98% | [2] |

Strategic Synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide

The synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide can be approached through two primary, reliable routes, each starting from a different commercially available precursor. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Bromination of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol

This is a classic and widely employed method for the synthesis of benzyl bromides. The hydroxyl group of the corresponding benzyl alcohol is substituted with a bromine atom, typically using a phosphorus-based brominating agent.

Experimental Protocol: Bromination of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol

-

Reaction Setup: To a solution of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-